1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one 1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1021217-12-8
VCID: VC11946838
InChI: InChI=1S/C17H18N6O3S/c1-13(24)14-2-4-15(5-3-14)27(25,26)22-10-8-21(9-11-22)17-7-6-16-19-18-12-23(16)20-17/h2-7,12H,8-11H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Molecular Formula: C17H18N6O3S
Molecular Weight: 386.4 g/mol

1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one

CAS No.: 1021217-12-8

Cat. No.: VC11946838

Molecular Formula: C17H18N6O3S

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one - 1021217-12-8

Specification

CAS No. 1021217-12-8
Molecular Formula C17H18N6O3S
Molecular Weight 386.4 g/mol
IUPAC Name 1-[4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Standard InChI InChI=1S/C17H18N6O3S/c1-13(24)14-2-4-15(5-3-14)27(25,26)22-10-8-21(9-11-22)17-7-6-16-19-18-12-23(16)20-17/h2-7,12H,8-11H2,1H3
Standard InChI Key WYRODFDSMMPDPB-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Canonical SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features a triazolo[4,3-b]pyridazine ring system, a bicyclic heteroaromatic scaffold known for its electron-deficient properties and ability to engage in hydrogen bonding . At position 6 of this core, a piperazine group is attached via a nitrogen atom, which is further connected to a phenyl ring through a sulfonyl (-SO₂-) bridge. The phenyl ring is substituted at the para position with an acetyl group (-COCH₃), completing the structure.

Systematic Nomenclature

According to IUPAC conventions, the systematic name 1-[4-[4-( triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone reflects its connectivity:

  • Ethanone: The acetyl terminus.

  • 4-sulfonylphenyl: The sulfonyl-linked benzene ring.

  • 4-( triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl: The piperazine-triazolo-pyridazine subunit.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number1021217-12-8
Molecular FormulaC₁₇H₁₈N₆O₃S
Molecular Weight386.4 g/mol
IUPAC Name1-[4-[4-( triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
InChIKeyWYRODFDSMMPDPB-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity Profile

The sulfonyl group (-SO₂-) enhances electrophilicity at the phenyl ring, making it susceptible to nucleophilic aromatic substitution. The piperazine moiety’s secondary amines may participate in alkylation or acylation reactions, while the triazolo-pyridazine core could undergo electrophilic substitution at electron-deficient positions .

Physicochemical Properties

Computed Properties

Based on structural analogs , the compound is expected to exhibit:

  • LogP: ~2.1 (moderate lipophilicity).

  • Water Solubility: Low (<0.1 mg/mL at 25°C).

  • pKa: ~7.4 (piperazine nitrogen), enabling pH-dependent solubility.

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands for sulfonyl (1150–1300 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups.

  • NMR: Distinct signals for acetyl methyl protons (~2.6 ppm) and aromatic protons in the triazolo-pyridazine ring (8.0–9.5 ppm) .

ParameterValueMethod
Bioavailability45%SwissADME
BBB PermeabilityLowPreADMET
CYP2D6 InhibitionModerateadmetSAR

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